molecular formula C20H30N6O4 B15210410 Phe-pro-arg CAS No. 79338-56-0

Phe-pro-arg

Cat. No.: B15210410
CAS No.: 79338-56-0
M. Wt: 418.5 g/mol
InChI Key: NTUPOKHATNSWCY-PMPSAXMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phe-Pro-Arg (FPR) is a synthetic tripeptide (L-phenylalanine-proline-arginine) with diverse biochemical applications. Structurally, it mimics thrombin receptor-activating peptides and is widely used in coagulation studies. Key functions include:

  • Anticoagulation: FPR derivatives like this compound chloromethyl ketone (PPACK) inhibit clotting by irreversibly blocking thrombin and other serine proteases, preventing clot formation in plasma studies .
  • Angiogenesis Inhibition: FPR acts as a thrombin receptor antagonist, suppressing angiogenesis in experimental models like the chick chorioallantoic membrane system .
  • Fluorescence Probes: FPR tethered to bimodal probes (e.g., Light-with-a-Bite) enables real-time monitoring of enzyme-effector interactions, particularly in coagulation factor Xa (fXa) studies .
  • Antioxidant Activity: C-terminal arginine residues in FPR contribute to free radical scavenging, as observed in structurally related peptides like Phe-Lys and this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phe-pro-arg typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain, using protecting groups to ensure specificity and prevent unwanted side reactions. The general steps include:

  • Attachment of the first amino acid (phenylalanine): to a resin.

  • Sequential addition of proline and arginine: using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP).

  • Removal of protecting groups: and cleavage of the peptide from the resin.

Industrial Production Methods

Industrial production of this compound involves scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity. Continuous flow chemistry and automated peptide synthesizers are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Phe-pro-arg can undergo various chemical reactions, including:

  • Oxidation: : Oxidation of the arginine residue can lead to the formation of citrulline.

  • Reduction: : Reduction of the arginine residue can produce agmatine.

  • Substitution: : Substitution reactions at the phenylalanine residue can result in derivatives with altered properties.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or periodate.

  • Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Utilizing electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products Formed

  • Citrulline: : From the oxidation of arginine.

  • Agmatine: : From the reduction of arginine.

  • Phenylalanine derivatives: : From substitution reactions at the phenylalanine residue.

Scientific Research Applications

Scientific Research Applications of Phenylalanine-Proline-Arginine (Phe-Pro-Arg) Compounds

Phenylalanine-Proline-Arginine (this compound) and its derivatives are utilized in scientific research for their properties as thrombin inhibitors and their applications in various assays. Here’s a detailed look at their applications:

Thrombin Inhibition

  • Peptide-Based Thrombin Inhibitors In silico structure-based design has identified novel peptide-based thrombin inhibitors, with the general sequence d-Phe(P3)-Pro(P2)-d-Arg(P1)-P1′-CONH2. The most potent non-covalent and proteolysis-resistant inhibitors contain small hydrophobic or polar amino acids (Gly, Ala, Ser, Cys, Thr) at the P1′ position . The lead tetrapeptide, d-Phe-Pro-d-Arg-d-Thr-CONH2, competitively inhibits α-thrombin .
  • Rational Design New peptidic non-covalent direct thrombin inhibitors (DTIs) were designed by generating peptide lead compounds derived from the substrate sequence Phe(P3)-Pro(P2)-Arg(P1). The free energy of interaction between each ligand and thrombin was calculated with the built-in molecular mechanics force field (MMFF) provided by the docking software SCULPT .
  • Tetrapeptide Scaffold SAR (structure-activity relationship) studies on thrombin inhibition conducted in vitro have shown that the tetrapeptide scaffold d-Phe(P3)-Pro(P2)-d-Arg(P1)-P1′-CONH2 has a higher affinity for thrombin than hexa- and pentapeptides .

Specific Compounds and their Applications

  • D-Phe-Pro-Arg-chloromethylketone This compound and its derivatives block the active site of thrombin .
  • This compound-Chloromethylketone It is an extremely potent and selective irreversible inhibitor of thrombin, reacting with thrombin in a 1:1 stoichiometry .
  • FPRCK (this compound) It belongs to the chloromethylketones family .

Use as a Thrombin Substrate

  • This compound is an excellent natural thrombin substrate .

Applications in Assays

  • Monitoring Thrombolytic Events D-Phe-Pro-Arg-chloromethylketone can be used as a rapid inhibitor of rt-PA without interfering in assays designed to monitor thrombolytic events .
  • Preventing In Vitro Artifacts PPACK prevents the in vitro formation of artifacts due to the presence of active rt-PA .

Table: Applications of this compound Derivatives

CompoundApplication
d-Phe-Pro-d-Arg-d-Thr-CONH2Competitively inhibits α-thrombin
This compound-ChloromethylketonePotent and selective irreversible inhibitor of thrombin
D-Phe-Pro-Arg-chloromethylketoneRapid inhibitor of rt-PA; prevents interference in assays monitoring thrombolytic events
FPRCK (this compound)Chloromethylketone

Case Studies

  • Clopidogrel and Acute Coronary Syndromes:
    • Clopidogrel, when added to aspirin, has shown benefits in patients with acute coronary syndromes without ST-segment elevation .
    • A study involving 12,529 patients showed that the primary outcome (death from cardiovascular causes, nonfatal myocardial infarction, or stroke) occurred in 9.3% of patients in the clopidogrel group versus 11.4% in the placebo group .
    • Major bleeding was more common in the clopidogrel group (3.7%) compared to the placebo group (2.7%) .
  • AGRP-Based Molecular Probes:
    • The cyclic structure of the peptide c[Pro-Arg-Phe-Phe-Asn-Ala-Phe-DPro] is necessary for binding, as a linear derivative with serine isosteric replacements was unable to bind the MC3R and MC4R at concentrations up to 20000 nM .
    • Substitution at the Phe 7 position can produce more potent melanocortin receptor antagonist ligands .

Fragment Screening and Linking

  • The this compound tripeptide is positioned like that of D-Phe-Pro-Arg chloromethylketone in the active site, and the Pro4'(Gly)4 spacer is similar to hirugen .

Mechanism of Action

Phe-pro-arg exerts its effects primarily through its interaction with thrombin. The arginine residue in the tripeptide binds to the active site of thrombin, inhibiting its ability to cleave fibrinogen into fibrin, thereby preventing blood clot formation. This mechanism makes this compound a potential anticoagulant.

Comparison with Similar Compounds

Ile-Pro-Pro-Phe (IPPF)

  • Structure : Tetrapeptide (Ile-Pro-Pro-Phe) derived from flaxseed protein hydrolysate.
  • Function : Cholesterol-lowering activity via inhibition of cholesterol micelle solubility (93.47% inhibition rate). Molecular docking shows stable binding to cholesterol .
  • Both peptides target lipid metabolism but through distinct mechanisms.

Leu-Pro-Phe (LPF)

  • Structure : Tripeptide (Leu-Pro-Phe) isolated from corn protein.
  • Function : Antioxidant stability under heat (100°C for 5 hours) and pH extremes. Enhances mitochondrial ATP production and reduces oxidative stress in alcohol-induced cell models .
  • Comparison: Similar tripeptide length to FPR but lacks arginine, focusing on redox modulation rather than coagulation.

Fc-Gly-Pro-Arg (Fc-GPR)

  • Structure : Synthetic tripeptide (Gly-Pro-Arg) conjugated to ferrocene (Fc).
  • Function : Inhibits β-amyloid (Aβ) aggregation in Alzheimer’s research. Binds Cu(II) ions with a 2:1 stoichiometry, modulating Aβ-Cu interactions .
  • Comparison : Unlike FPR’s thrombin targeting, Fc-GPR addresses neurodegenerative diseases. Both utilize arginine for bioactivity but differ in metal-ion coordination vs. protease inhibition.

CBZ-Gly-Pro-Arg-pNA

  • Structure : Synthetic chromogenic substrate (carbobenzoxy-glycyl-prolyl-arginine-p-nitroaniline).
  • Function: Used to assay plasminogen activity by releasing p-nitroaniline upon cleavage, correlating with fibrinolysis .
  • Comparison: Shares FPR’s Pro-Arg motif but includes a chromogenic group for diagnostic applications. Both are synthetic tools but serve different analytical purposes (coagulation vs. fibrinolysis).

Phe-Lys

  • Structure : Dipeptide (Phe-Lys) with antioxidant properties.
  • Function : Scavenges free radicals, with activity enhanced by lysine residues .
  • Comparison : Shorter than FPR but shares phenylalanine’s role in redox modulation. Highlights the importance of C-terminal basic residues (Arg/Lys) in antioxidant capacity.

Data Tables

Table 1: Structural and Functional Comparison

Compound Structure Source Key Function Target System
Phe-Pro-Arg (FPR) Tripeptide Synthetic Anticoagulation, Angiogenesis Inhibition Thrombin, SARS-CoV-2 Mpro
IPPF Tetrapeptide Flaxseed Cholesterol-lowering Cholesterol micelles
LPF Tripeptide Corn Antioxidant, Mitochondrial protection Alcohol-induced stress
Fc-GPR Tripeptide-Fc Synthetic Aβ aggregation inhibition Alzheimer’s models
CBZ-Gly-Pro-Arg-pNA Synthetic substrate Synthetic Plasminogen activity assay Fibrinolysis

Table 2: Key Research Findings

Compound Key Finding Application Reference
FPR Inhibits TF-bearing platelet activation in COVID-19 plasma Anticoagulant therapy
IPPF 93.47% cholesterol micelle inhibition Dietary supplements for hyperlipidemia
LPF Maintains 80% antioxidant activity after 5h at 100°C Functional food additives
Fc-GPR Forms 2:1 complex with Cu(II) Alzheimer’s drug development
CBZ-Gly-Pro-Arg-pNA Normal plasminogen reference: 100.00 ± 8.69% Clinical diagnostics

Biological Activity

Phe-Pro-Arg (FPR) is a tetrapeptide that has garnered attention in various fields of biomedical research due to its significant biological activities, particularly as an inhibitor of thrombin and its potential therapeutic applications. This article explores the biological activity of FPR, including its mechanisms of action, pharmacological effects, and relevant case studies.

FPR is characterized by its sequence of amino acids: phenylalanine (Phe), proline (Pro), and arginine (Arg). This specific arrangement contributes to its biological functions, particularly in the inhibition of serine proteases like thrombin. The mechanism involves the irreversible binding of FPR to thrombin, which is crucial in the coagulation cascade.

Key Characteristics:

  • Thrombin Inhibition : FPR acts as a potent and selective irreversible inhibitor of thrombin, with a rate constant (Kobs/[I]K_{obs}/[I]) of 107 M1s110^7\text{ M}^{-1}\text{s}^{-1} .
  • Stoichiometry : It reacts with thrombin in a 1:1 ratio, which is essential for understanding its inhibitory capacity .

Pharmacological Applications

The biological activity of FPR extends beyond thrombin inhibition. Research indicates potential applications in various therapeutic areas:

  • Anticoagulant Therapy : Due to its ability to inhibit thrombin, FPR may serve as a candidate for developing new anticoagulant therapies, particularly for patients at risk of thromboembolic disorders.
  • Cancer Treatment : Some studies suggest that peptides similar to FPR may have roles in cancer treatment by modulating angiogenesis and tumor growth through their interactions with proteolytic enzymes .

Case Study 1: Thrombin Inhibition

A study focused on the design and synthesis of morpholinone-based this compound mimics demonstrated their effectiveness as thrombin inhibitors. The research included X-ray crystallography to elucidate the structure of enzyme-inhibitor complexes, highlighting the importance of structural modifications in enhancing inhibitory potency .

Case Study 2: Antimicrobial Activity

In another context, analogs of antimicrobial peptides related to FPR have shown broad-spectrum antimicrobial activity. These peptides were tested against various strains of bacteria and fungi, indicating that modifications to the basic structure can yield compounds with significant therapeutic potential .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Thrombin InhibitionPotent irreversible inhibitor
Antimicrobial ActionBroad-spectrum activity against bacteria/fungi
Cancer TherapeuticsPotential role in modulating tumor growth

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for Phe-Pro-Arg, and how can purity be validated experimentally?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key parameters include resin choice (e.g., Wang resin), coupling reagents (e.g., HBTU/HOBt), and deprotection conditions. Validate purity via reversed-phase HPLC (≥95% purity threshold) and confirm structural integrity using ESI-MS and 1H^1H/13C^{13}C NMR spectroscopy. Document reaction conditions (temperature, solvent ratios) rigorously to ensure reproducibility .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with gradient elution (0.1% TFA in water/acetonitrile) to assess purity.
  • Mass Spectrometry : ESI-MS in positive ion mode for molecular weight confirmation.
  • NMR : 1H^1H NMR in DMSO-d6 or D2O to resolve proline’s cyclic structure and arginine’s guanidinium protons.
    Cross-reference spectral data with published libraries (e.g., Biological Magnetic Resonance Data Bank) for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Systematic Review : Conduct a meta-analysis of existing literature, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability), concentration ranges, and buffer conditions.
  • Controlled Replication : Reproduce key studies under standardized conditions (pH 7.4, 37°C) with matched cell lines (e.g., HEK293 vs. HeLa).
  • Statistical Analysis : Apply ANOVA or mixed-effects models to quantify variability between datasets. Report confidence intervals to highlight significance thresholds .

Q. What computational strategies are effective for modeling this compound’s interactions with target proteins (e.g., thrombin)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on arginine’s interaction with catalytic triads.
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability (RMSD <2 Å).
  • Free Energy Calculations : Apply MM/GBSA or alchemical methods to quantify binding affinities. Validate predictions with SPR or ITC experimental data .

Q. How should researchers design experiments to evaluate this compound’s stability under physiological conditions?

  • Methodological Answer :

  • Degradation Assays : Incubate the peptide in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Sample at intervals (0, 1, 6, 24h) and quantify intact peptide via LC-MS.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to measure melting temperature (TmT_m).
  • Oxidative Stability : Expose to H2 _2O2_2 (0.1–1 mM) and monitor methionine/cysteine oxidation via MALDI-TOF .

Q. Data Management & Reproducibility

Q. What are the best practices for documenting and sharing experimental data on this compound?

  • Methodological Answer :

  • Metadata Standards : Include raw spectra (NMR, MS), assay protocols (MEROPS guidelines), and instrument calibration logs.
  • Repositories : Deposit data in FAIR-compliant platforms (e.g., Zenodo, PeptideAtlas). Use unique identifiers (DOIs) for datasets.
  • Supplementary Materials : Provide step-by-step synthesis protocols and statistical scripts (R/Python) in supporting information .

Q. Comparative Analysis Framework

Parameter Basic Research Focus Advanced Research Focus
Synthesis Yield optimization, purity checksScalable methods (e.g., microwave SPPS)
Characterization HPLC, NMR validationHDX-MS for conformational dynamics
Bioactivity Assays IC50_{50} determinationHigh-throughput screening (HTS)
Data Analysis Descriptive statisticsMachine learning-driven QSAR models

Properties

CAS No.

79338-56-0

Molecular Formula

C20H30N6O4

Molecular Weight

418.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C20H30N6O4/c21-14(12-13-6-2-1-3-7-13)18(28)26-11-5-9-16(26)17(27)25-15(19(29)30)8-4-10-24-20(22)23/h1-3,6-7,14-16H,4-5,8-12,21H2,(H,25,27)(H,29,30)(H4,22,23,24)/t14-,15+,16+/m1/s1

InChI Key

NTUPOKHATNSWCY-PMPSAXMXSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.